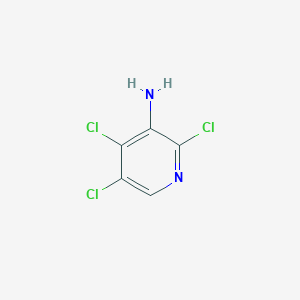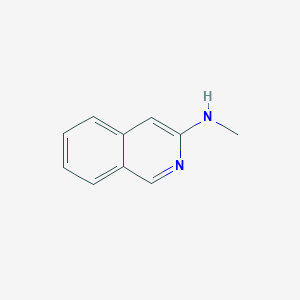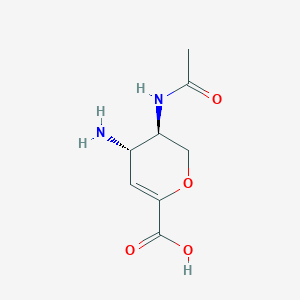
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in the death of the target cells.
生化学的および生理学的効果
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of bacterial and viral infections. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments.
However, one of the main limitations of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI). One area of interest is the development of novel therapies for bacterial and viral infections. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been shown to be effective against a wide range of microorganisms, and further research may lead to the development of new antimicrobial agents based on its structure.
Another potential area of research is the development of new cancer therapies. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, and further research may lead to the development of new anticancer drugs based on its mechanism of action.
Finally, there is also potential for research on the use of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in other areas, such as the development of new materials or the synthesis of other chemical compounds. Its unique structure and properties make it a promising candidate for further research in a variety of fields.
合成法
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) can be synthesized by the condensation of L-threo-hex-2-enonic acid with N-acetylglycosylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then treated with sodium borohydride to reduce the imine group, yielding L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI).
科学的研究の応用
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antiviral, and anticancer activities. It has also been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Helicobacter pylori, and Staphylococcus aureus. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
166830-64-4 |
|---|---|
製品名 |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) |
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC名 |
(3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChIキー |
UQABNSRRVVDFPV-WDSKDSINSA-N |
異性体SMILES |
CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O |
SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
正規SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
同義語 |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



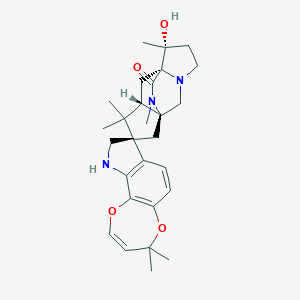
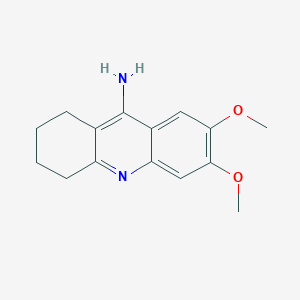
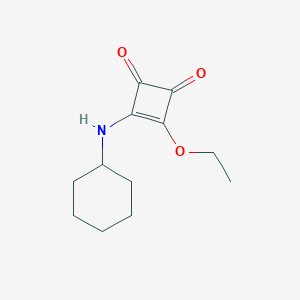

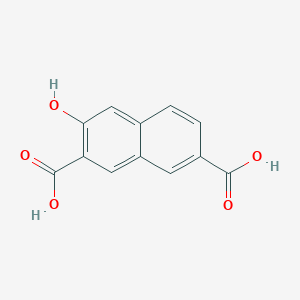
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

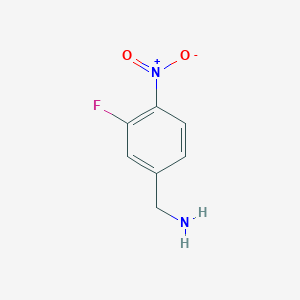

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
